1,5-Dichloro-3-methoxy-2-nitrobenzene
Description
BenchChem offers high-quality 1,5-Dichloro-3-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-3-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBJIJGYOHMSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Chemical Intermediate
An In-Depth Technical Guide to 1,5-Dichloro-3-methoxy-2-nitrobenzene
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount. 1,5-Dichloro-3-methoxy-2-nitrobenzene is a substituted nitroaromatic compound that serves as a highly versatile intermediate. Its unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for a range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
This guide provides an in-depth examination of 1,5-dichloro-3-methoxy-2-nitrobenzene, from its fundamental physicochemical properties and synthesis to its spectroscopic signature and applications. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering not just protocols but the underlying chemical logic to empower effective utilization and innovation.
Physicochemical and Structural Characteristics
The identity and properties of a chemical compound are its foundational data. 1,5-Dichloro-3-methoxy-2-nitrobenzene is a solid, typically appearing as a white to off-white powder or crystalline substance.[3] Its core structural and physical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][4] |
| Molecular Weight | 222.03 g/mol | [1][4][5] |
| CAS Number | 74672-01-8 | [1][4][6] |
| IUPAC Name | 1,5-dichloro-3-methoxy-2-nitrobenzene | [1] |
| Physical Form | Solid (White to off-white powder/crystals) | [3] |
| Canonical SMILES | COC1=C(C(=CC(=C1)Cl)Cl)[O-] | [1] |
| InChI Key | YVBJIJGYOHMSQV-UHFFFAOYSA-N | [1] |
Synthesis Methodologies: From Bench-Scale to Modern Flow Chemistry
The synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene relies on classic electrophilic aromatic substitution reactions, where functional groups are introduced onto the benzene ring in a controlled, sequential manner.[1]
Traditional Batch Synthesis Pathway
A common conceptual pathway involves the sequential chlorination, nitration, and methoxylation of a suitable benzene-derived starting material. The order of these steps is critical to direct the regioselectivity of the substitutions, governed by the activating/deactivating and directing effects of the substituents present at each stage.
Diagram: Conceptual Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Protocol: Synthesis of 1-Chloro-3-methoxy-2-nitrobenzene (Illustrative Example)
Objective: To synthesize 1-chloro-3-methoxy-2-nitrobenzene from 3-methoxy-2-nitroaniline.
Materials:
-
3-methoxy-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 37%)
-
Copper(II) chloride (CuCl₂)
-
Water (H₂O)
-
Ethyl acetate (AcOEt)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel cooled to 0°C using an ice bath, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in 37% HCl.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature at 0°C and stirring vigorously. The dropwise addition over an hour is crucial to prevent a runaway reaction and decomposition of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a cold (0°C) solution of CuCl₂ (2.0 eq) in 6 N HCl.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuCl₂ solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion, which is observed by the evolution of nitrogen gas.[8]
-
Allow the resulting green solution to stir at room temperature for 2-3 days to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice.
-
Carefully neutralize the mixture with a saturated solution of NaHCO₃ until the evolution of CO₂ ceases. This step quenches the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The resulting crude oil can be purified by column chromatography on silica gel to yield pure 1-chloro-3-methoxy-2-nitrobenzene.
-
Modern Approach: Continuous-Flow Microreactors
The synthesis of nitroaromatic compounds, which often involves highly exothermic and potentially hazardous nitration steps, has been significantly improved by the adoption of continuous-flow microreactor systems.[1] These systems offer superior heat and mass transfer, precise temperature control, and a smaller reaction volume at any given time, which dramatically enhances safety and often improves yield and selectivity.[1]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a cornerstone of chemical synthesis. NMR and mass spectrometry provide a detailed picture of the molecular architecture of 1,5-dichloro-3-methoxy-2-nitrobenzene.
| Technique | Spectral Feature | Rationale | Source(s) |
| ¹H NMR | Singlet, ~3.8-4.0 ppm (3H) | Corresponds to the three equivalent protons of the methoxy (-OCH₃) group. The chemical shift is influenced by the electron-withdrawing nature of the aromatic ring. | [1] |
| ¹H NMR | Multiplets, ~6.5-8.5 ppm (2H) | Aromatic protons at positions 4 and 6 on the benzene ring. Their exact shifts and coupling patterns depend on the combined electronic effects of the substituents. | [1] |
| ¹³C NMR | 7 distinct signals | Six signals for the carbon atoms of the substituted benzene ring and one signal for the methoxy group's carbon. | [1] |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z ≈ 222 | Corresponds to the molecular weight of the compound. This peak may be weak due to the instability of nitrobenzene derivatives. | [1] |
| Mass Spec. | Fragmentation patterns | Characteristic losses include the nitro group (-NO₂) and its components, providing structural confirmation. | [1] |
Key Chemical Transformations and Reactivity
The functional groups of 1,5-dichloro-3-methoxy-2-nitrobenzene are reactive handles for further synthetic elaboration.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or metals like tin or iron in acidic media. This transformation is fundamental for introducing a nucleophilic amino group, opening pathways to a vast array of derivatives.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms, activated by the electron-withdrawing nitro group, can be displaced by strong nucleophiles (e.g., sodium methoxide, amines).[1] This allows for the introduction of new functional groups onto the aromatic ring.
-
Oxidation: Under harsh conditions with strong oxidizing agents like potassium permanganate, the methoxy group can be oxidized to a carboxylic acid.[1]
Diagram: Reduction of the Nitro Group
Caption: Conversion of the nitro compound to its corresponding aniline derivative.
Protocol: Reduction of 1,5-Dichloro-3-methoxy-2-nitrobenzene
Objective: To synthesize 1,5-Dichloro-3-methoxy-2-aminobenzene.
Materials:
-
1,5-Dichloro-3-methoxy-2-nitrobenzene
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
In a hydrogenation flask, dissolve 1,5-dichloro-3-methoxy-2-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.
-
-
Hydrogenation:
-
Seal the flask and purge the system several times with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrate and evaporate the solvent under reduced pressure to yield the crude 1,5-dichloro-3-methoxy-2-aminobenzene.
-
-
Purification:
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Research and Drug Development
1,5-Dichloro-3-methoxy-2-nitrobenzene is primarily used as a chemical intermediate.[1] The presence of chloro and methoxy groups is a common feature in many approved drugs.[9] These groups can significantly influence a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and its binding affinity to biological targets.[1][9]
-
Medicinal Chemistry: The compound serves as a scaffold. The nitro group can be reduced to an amine, which is a key functional group for building amides, sulfonamides, and other structures common in pharmacologically active molecules. The chlorine atoms can modulate lipophilicity and participate in halogen bonding, a crucial interaction in protein-ligand binding.[9]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is a building block for herbicides and insecticides, where the reactive functional groups allow for the construction of complex active ingredients.[2]
-
Material Science: Nitroaromatic compounds are also used in the synthesis of dyes and specialty chemicals.[2]
Safety, Handling, and Storage
Working with any chemical requires a thorough understanding of its hazards. While a specific Safety Data Sheet (SDS) for 1,5-dichloro-3-methoxy-2-nitrobenzene was not retrieved, data for closely related nitroaromatic and chlorinated compounds provide a strong basis for safe handling protocols.[10][11][12]
Hazard Profile (Anticipated):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10][13]
-
Skin/Eye Irritation: May cause skin and serious eye irritation.[12][13]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[10]
| GHS Hazard Statement (Anticipated) | Description |
| H302 | Harmful if swallowed.[10] |
| H315 | Causes skin irritation.[12] |
| H319 | Causes serious eye irritation.[12] |
| H411 | Toxic to aquatic life with long lasting effects.[10] |
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[11][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use and wash hands thoroughly after handling.[10][11]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA approved respirator.[12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][13]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor immediately.[10][11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Smolecule. (2023, August 17). Buy 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8.
- BLDpharm. 74672-01-8|1,5-Dichloro-3-methoxy-2-nitrobenzene.
- Sigma-Aldrich. (2025, November 6).
- Echemi. 1,5-Dichloro-2-(1-methylethoxy)
- BLDpharm. 118665-00-2|1,5-Dichloro-3-methyl-2-nitrobenzene.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. 1,5-dichloro-2-methoxy-4-nitrobenzene | 85829-14-7.
- TCI Chemicals.
- Fisher Scientific. (2023, August 24).
- ChemicalBook. 1-chloro-3-methoxy-2-nitro-benzene synthesis.
- MySkinRecipes. 1,5-Dichloro-3-methyl-2-nitrobenzene.
- Avantor. 1 result for 1,5-Dichloro-3-methoxy-2-nitrobenzene.
- ECHEMI. 1,3-Dichloro-5-methoxy-2-nitrobenzene | 100948-83-2, 1,3-Dichloro-5-methoxy-2-nitrobenzene Formula.
- Ruichu Bio. 1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8.
- Beilstein Journals. Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis.
- Organic Syntheses Procedure. m-CHLORONITROBENZENE.
- ResearchGate. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene.
- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
- Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
- MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Echemi. 1,3-Dichloro-5-Methoxy-2-nitrobenzene.
Sources
- 1. Buy 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 [smolecule.com]
- 2. 1,5-Dichloro-3-methyl-2-nitrobenzene [myskinrecipes.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. 74672-01-8|1,5-Dichloro-3-methoxy-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8 [ruichubio.com]
- 7. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.it [fishersci.it]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Reduction of 1,5-Dichloro-3-methoxy-2-nitrobenzene
Executive Summary
This application note details the protocol for the reduction of the nitro group in 1,5-Dichloro-3-methoxy-2-nitrobenzene to yield 2,4-dichloro-6-methoxyaniline .
The primary synthetic challenge is chemoselectivity . The substrate contains two aryl chloride moieties susceptible to hydrodechlorination (loss of chlorine) under standard catalytic hydrogenation conditions (e.g., Pd/C +
This guide presents two validated protocols:
-
Protocol A (Stoichiometric): Iron/Acetic Acid reduction (Bechamp), ideal for laboratory scale (<50g) and robust tolerance of halogens.
-
Protocol B (Catalytic): Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S), ideal for scale-up (>50g) and flow chemistry applications.
Chemical Context & Mechanism[1][2][3][4][5][6]
Substrate Analysis
The starting material, 1,5-Dichloro-3-methoxy-2-nitrobenzene, possesses a sterically crowded nitro group flanked by a chlorine atom (C1) and a methoxy group (C3).[1] This steric bulk can retard reaction rates, requiring optimized temperature profiles.
Selectivity Challenge
Standard hydrogenation (Pd/C) operates via oxidative addition into the C-Cl bond, leading to hydrodechlorination.
-
Path A (Undesired):
-
Path B (Desired):
To favor Path B, we must either use a single-electron transfer (SET) mechanism (Iron) or a poisoned catalyst (Sulfided Pt) that inhibits the oxidative addition step required for C-Cl bond cleavage.
Reaction Scheme
The following diagram illustrates the transformation and the competing side reaction.
Figure 1: Reaction pathways highlighting the chemoselectivity requirement.
Protocol A: Iron-Mediated Reduction (Bechamp)
Scale: Laboratory (1g – 50g) Mechanism: Single Electron Transfer (SET) Advantages: Zero risk of dehalogenation; low cost. Disadvantages: Generates iron oxide sludge; requires filtration.
Materials
| Reagent | Equiv.[2][3][4] | Role |
| 1,5-Dichloro-3-methoxy-2-nitrobenzene | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant |
| Glacial Acetic Acid | 5.0 vol | Solvent/Proton Source |
| Ethanol (Optional co-solvent) | 2.0 vol | Solubility Enhancer |
| Ethyl Acetate | N/A | Extraction Solvent |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is prone to failure due to iron sludge), a reflux condenser, and a temperature probe.
-
Solubilization: Charge the nitro compound, ethanol, and acetic acid. Stir at room temperature. Note: The substrate may not fully dissolve initially; this is acceptable.
-
Activation: Heat the mixture to 50°C .
-
Addition: Add Iron powder portion-wise over 30 minutes.
-
Critical Control Point: The reaction is exothermic . Monitor internal temperature. Do not allow T > 85°C during addition to prevent runaway boiling.
-
-
Reflux: Once addition is complete, heat the mixture to 80-90°C (gentle reflux) for 2–4 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Look for the disappearance of the nitro peak.
-
Workup (Sludge Management):
-
Cool reaction mixture to room temperature.
-
Dilute with an equal volume of Ethyl Acetate.
-
Filter through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate. Warning: Dry iron waste can be pyrophoric. Keep wet.
-
-
Neutralization: Wash the filtrate with Saturated
solution (Caution: evolution) until the aqueous layer is pH ~8. -
Isolation: Separate the organic layer, dry over
, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Water or Heptane/EtOAc is usually sufficient if the crude is dark.
Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)
Scale: Pilot/Production (>50g) Mechanism: Heterogeneous Catalysis (Poisoned) Advantages: Clean workup (filtration only); scalable; atom efficient. Disadvantages: Catalyst cost; requires hydrogen handling safety.
Materials
| Reagent | Loading | Role |
| Substrate | 1.0 | Substrate |
| 5% Pt/C (Sulfided) | 2-5 wt% | Selective Catalyst |
| Hydrogen ( | 5-10 bar | Reductant |
| Methanol or EtOAc | 10 vol | Solvent |
Step-by-Step Procedure
-
Safety Check: Ensure autoclave/hydrogenator is grounded and pressure-tested.
-
Loading: Charge the nitro substrate and solvent (Methanol is preferred for rate; EtOAc for solubility) into the reactor.
-
Catalyst Addition: Add 5% Sulfided Platinum on Carbon (typically 3% by weight of substrate).
-
Note: Sulfided catalysts are less pyrophoric than standard Pd/C, but standard inert gas (Nitrogen/Argon) purging is still mandatory.
-
-
Purge: Seal reactor. Purge with Nitrogen (
bar), then Hydrogen ( bar). -
Reaction: Pressurize to 5–10 bar (70–150 psi)
. Heat to 50°C .-
Selectivity Note: Do not exceed 70°C. Higher temperatures increase the energy available to overcome the activation barrier for C-Cl insertion, even with poisoned catalysts.
-
-
Monitoring: Monitor hydrogen uptake. When uptake ceases, sample for HPLC.
-
Target: <0.5% Starting Material, <0.1% Deschloro impurity.
-
-
Workup:
-
Cool to RT and vent
. Purge with Nitrogen. -
Filter catalyst through a spark-proof filter (or Celite).
-
Concentrate filtrate to yield the amine.
-
Experimental Workflow & Logic
The following flowchart visualizes the decision-making process and critical control points for the Iron reduction method (Protocol A), which is most common for initial R&D.
Figure 2: Workflow for Iron/Acetic Acid reduction emphasizing safety limits.
Analytical Validation
To validate the product identity and purity, specifically ensuring the chlorines remain intact:
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad aromatic signals of the nitro compound.
-
Amine Signal: A broad singlet (
) typically appearing between 5.0–6.5 ppm (exchangeable with ). -
Aromatic Region: Two distinct doublets (meta-coupling,
) corresponding to the protons at C3 and C5 (relative to aniline numbering). If dehalogenation occurred, splitting patterns would change to triplets or doublets with ortho-coupling ( ).
-
-
Mass Spectrometry:
-
Starting Material MW: ~222 (Cl2 pattern).
-
Product MW: ~192 (Cl2 pattern).
-
Impurity Check: Look for m/z ~158 (Monochloro) to quantify selectivity.
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Iron surface passivation. | Add a few drops of conc. HCl to "activate" the iron surface. Increase agitation speed. |
| Deschloro Impurity > 1% | (Protocol B) Temp too high or | Lower Temp to 40°C. Reduce pressure to 3 bar. Ensure catalyst is Sulfided type. |
| Low Yield (Protocol A) | Product trapped in Iron sludge. | Wash the Celite pad vigorously with hot Ethyl Acetate or Acetone. |
| Emulsions | Iron salts precipitating at neutral pH. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate iron. |
References
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Link
-
Sigma-Aldrich. Platinum, sulfided, on carbon: Product Specification and Catalytic Application. Link
-
Common Organic Chemistry. Nitro Reduction: Common Conditions and Mechanisms. Link
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Link
Sources
catalytic hydrogenation of 1,5-Dichloro-3-methoxy-2-nitrobenzene
PART 1: EXECUTIVE SUMMARY & STRATEGIC OVERVIEW
The Chemoselectivity Conundrum
The catalytic hydrogenation of 1,5-Dichloro-3-methoxy-2-nitrobenzene presents a classic but severe chemoselectivity challenge in organic synthesis. The objective is the reduction of the nitro group (
-
The Substrate: The molecule features chlorine atoms at positions 1 and 5 relative to the benzene ring (or ortho and para relative to the nitro group at position 2).
-
The Risk: Aryl chlorides, particularly those ortho or para to a nitro group, are electronically activated for hydrodehalogenation (HDH) . Standard catalysts like Palladium on Carbon (Pd/C) will aggressively cleave these C-Cl bonds, yielding dechlorinated side products (e.g., 3-methoxyaniline) rather than the target 2,4-dichloro-6-methoxyaniline.
The Solution: This protocol utilizes a Platinum-Vanadium (Pt-V) or Sulfided Platinum (Pt(S)/C) catalytic system. Platinum is inherently less active toward C-Cl insertion than Palladium, and the addition of Vanadium or Sulfur modifies the electronic properties of the metal surface, effectively "poisoning" the catalyst against dehalogenation while maintaining activity for nitro reduction.
PART 2: MECHANISM & PATHWAY ANALYSIS
To ensure reproducibility, researchers must understand the competing kinetic pathways. The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates.[1] The critical danger zone is the over-reduction of the C-Cl bond, which often competes with the final reduction step of the hydroxylamine.
Reaction Pathway Diagram
Figure 1: The green path represents the target Pt-catalyzed route. The red dashed lines indicate the parasitic dehalogenation pathways dominant with unmodified Pd catalysts.
PART 3: CRITICAL PROCESS PARAMETERS (CPP)
The following parameters are optimized to maximize the Selectivity Index (
| Parameter | Recommended Setting | Rationale |
| Catalyst | 5% Pt(S)/C or 1% Pt/C + NH₄VO₃ | Sulfided Pt or Vanadium-doped Pt suppresses the oxidative addition of C-Cl bonds to the metal center [1]. |
| Solvent | THF or Methanol | THF is preferred for solubility. Avoid acidic media which accelerates dehalogenation. |
| Pressure | 5–10 bar (70–145 psi) | Moderate pressure favors nitro reduction kinetics over the higher activation energy required for C-Cl cleavage. |
| Temperature | 25°C – 35°C | Strict Control. Elevated temperatures (>50°C) significantly increase the rate of dehalogenation [2]. |
| Additive | Morpholine (0.1 eq) | Optional. Acts as an HCl scavenger and mild poison to further inhibit HDH active sites. |
PART 4: EXPERIMENTAL PROTOCOL
Safety Warning: Hydrogen gas is highly flammable.[2] Catalysts (Pt/C) are pyrophoric when dry. Handle all materials under inert atmosphere (Argon/Nitrogen) until the hydrogenation vessel is sealed.
Materials
-
Substrate: 1,5-Dichloro-3-methoxy-2-nitrobenzene (10.0 g, 45.0 mmol).
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - 0.5 g (5 wt% loading).
-
Alternative: 1% Pt/C (0.5 g) + Ammonium Metavanadate (NH₄VO₃, 50 mg).
-
-
Solvent: Tetrahydrofuran (THF), anhydrous (100 mL).
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Workflow
-
Catalyst Loading (Inert Loop):
-
Purge the autoclave with Nitrogen (
) three times. -
Under a gentle
stream, carefully add the 5% Pt(S)/C catalyst to the vessel. Note: Wet the catalyst immediately with 5 mL of THF to prevent sparking.
-
-
Substrate Addition:
-
Dissolve 10.0 g of 1,5-Dichloro-3-methoxy-2-nitrobenzene in 95 mL of THF.
-
Add the solution to the autoclave.[3]
-
(Optional) Add 0.1 equivalents of Morpholine if the substrate is known to be extremely labile.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge with
(3 cycles, 10 bar) to remove oxygen. -
Purge with Hydrogen (
) (3 cycles, 10 bar) to replace nitrogen. -
Pressurize to 8 bar (116 psi) with
. -
Set stirring to 1000 RPM (Mass transfer is critical).
-
Maintain temperature at 30°C . Use an external cooling jacket if the exotherm pushes temp >35°C.
-
-
Monitoring:
-
Monitor
uptake. The reaction typically consumes 3 equivalents of . -
Stop Condition: When uptake plateaus (approx. 2–4 hours). Do not let the reaction stir under
indefinitely after completion, as this encourages dehalogenation.
-
-
Work-up:
-
Vent
and purge with . -
Filter the reaction mixture through a Celite pad to remove the catalyst. Keep the filter cake wet at all times to prevent fire.
-
Rinse the pad with THF (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The product, 2,4-dichloro-6-methoxyaniline , can be recrystallized from Ethanol/Water or purified via short silica plug filtration if necessary.
-
PART 5: TROUBLESHOOTING & OPTIMIZATION
| Observation | Root Cause | Corrective Action |
| Dechlorination (>2%) | Catalyst too active (Pd contamination?) | Switch to Sulfided Pt (Pt(S)/C). Reduce temperature to 20°C. Add 0.5 eq. Ammonium Acetate. |
| Incomplete Conversion | Catalyst poisoning | Ensure starting material is free of sulfur/thio-impurities (unless using sulfided catalyst). Increase pressure to 15 bar. |
| Hydroxylamine Accumulation | Reaction stopped too early | This intermediate (Ar-NHOH) forms before the amine. Extend reaction time or increase agitation (RPM). |
| Runaway Exotherm | High concentration | Dilute reaction. Nitro reduction is highly exothermic (~500 kJ/mol). |
PART 6: REFERENCES
-
Selective Hydrogenation of Halogenated Nitroaromatics: Ferretti, F., et al. "Selective hydrogenation of nitroarenes with transition metal nanoparticles." Chemical Reviews, 2018.
-
Pt-Vanadium Protocols for Suppression of Dehalogenation: Lange, H., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2012.
-
Industrial Application of Sulfided Catalysts: Blaser, H.U. "Industrial catalytic hydrogenation of nitro compounds." Topics in Catalysis, 2000.
Sources
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 1,5-Dichloro-3-methoxy-2-nitrobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
However, the expansive scope of the Suzuki-Miyaura reaction is not without its challenges. Aryl chlorides, in particular, are notoriously less reactive than their bromide and iodide counterparts due to the high dissociation energy of the C-Cl bond.[2] This inertness makes the initial oxidative addition step of the catalytic cycle kinetically demanding. The substrate at the heart of this guide, 1,5-dichloro-3-methoxy-2-nitrobenzene , presents a trifecta of synthetic hurdles:
-
Inert Aryl Chloride Bonds: Requiring highly active catalytic systems for activation.
-
Steric Hindrance: The ortho-nitro and meta-methoxy groups flanking the chlorine atoms create a sterically congested environment, impeding catalyst access.
-
Complex Electronics: The potent electron-withdrawing nitro group and the electron-donating methoxy group modulate the electronic properties of the aromatic ring, influencing reactivity.
This application note provides a detailed, field-proven protocol for navigating these challenges. We will dissect the mechanistic rationale behind our choice of reagents and conditions, offering a robust and reproducible methodology for the successful Suzuki-Miyaura coupling of this demanding substrate, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Rationale and Component Selection
A successful cross-coupling with a challenging substrate hinges on a rational selection of catalyst, ligand, base, and solvent. The choices outlined below are designed to overcome the specific kinetic barriers presented by 1,5-dichloro-3-methoxy-2-nitrobenzene.
The Catalytic Cycle: Overcoming the Oxidative Addition Barrier
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-chlorine bond of the aryl chloride. This is typically the rate-limiting step for aryl chlorides.[5]
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center. This step is facilitated by a base.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Our strategy is to employ a catalytic system specifically designed to accelerate the sluggish oxidative addition step.
Catalyst System: The Synergy of Palladium and Ligand
The choice of ligand is paramount for activating C-Cl bonds. While "ligand-free" systems can sometimes be effective, they are often not robust enough for deactivated aryl chlorides.[8] For substrates like 1,5-dichloro-3-methoxy-2-nitrobenzene, highly active catalysts are generated from a palladium source and a specialized ligand.
-
Palladium Source: A common and effective pre-catalyst is Palladium(II) acetate (Pd(OAc)₂) . It is stable, easy to handle, and is readily reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ are also highly effective.[6]
-
Ligand Selection: To overcome the high activation barrier of the C-Cl bond, the palladium center must be both electron-rich and sterically accessible. We recommend the use of bulky, electron-donating phosphine ligands. These ligands increase the electron density on the palladium atom, which promotes the oxidative addition step. Furthermore, their steric bulk favors the formation of a monoligated and highly reactive 14-electron L-Pd(0) species, which is crucial for activating unreactive C-Cl bonds.
Excellent choices include Buchwald-type biaryl phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or N-heterocyclic carbenes (NHCs), which are known to be highly effective for sterically hindered aryl chlorides.[9][10][11][12]
Base Selection: The Key to Transmetalation
The base plays a critical role in the catalytic cycle by activating the boronic acid, rendering it more nucleophilic for the transmetalation step.[6][7] The choice of base can dramatically influence reaction rates and yields.
-
Recommended Base: For this substrate, potassium phosphate (K₃PO₄) is an excellent choice. It is a moderately strong base that is effective in promoting the reaction without causing degradation of the sensitive nitro group. Other bases like cesium carbonate (Cs₂CO₃) can also be highly effective, especially in challenging couplings.[7]
Solvent System: Ensuring Optimal Conditions
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Recommended Solvent: A mixture of an organic solvent and water is often ideal.[13][14] 1,4-Dioxane or Toluene with a small amount of water (e.g., 10:1 ratio) is recommended. The organic solvent provides a suitable medium for the aryl halide and catalyst, while water aids in dissolving the inorganic base (K₃PO₄) and activating the boronic acid.[13][15]
Optimized Experimental Protocol
This protocol details a general procedure for the mono-arylation of 1,5-dichloro-3-methoxy-2-nitrobenzene.
Materials and Reagents
-
1,5-Dichloro-3-methoxy-2-nitrobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas (high purity)
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO₄, Silica gel)
Equipment
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1,5-dichloro-3-methoxy-2-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Through the septum, add anhydrous 1,4-dioxane followed by degassed water (e.g., for a 10 mL dioxane reaction, add 1 mL of water).
-
To further ensure the removal of dissolved oxygen, sparge the reaction mixture with a stream of argon gas through a needle for 10-15 minutes while stirring.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
-
Monitoring Progress:
-
Periodically monitor the reaction by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of argon. Quench the aliquot with water and extract with ethyl acetate for analysis.
-
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Data Summary
The following table provides a representative summary of the reaction parameters for this protocol.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1,5-Dichloro-3-methoxy-2-nitrobenzene | The target challenging substrate. |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | The coupling partner. A slight excess ensures complete consumption of the aryl chloride. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A reliable and air-stable Pd(II) pre-catalyst. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand to facilitate the challenging oxidative addition step.[16][10] |
| Base | K₃PO₄ (3.0 equiv) | An effective base for activating the boronic acid without degrading the substrate.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A robust solvent system that solubilizes both organic and inorganic components.[13][15] |
| Temperature | 100 °C | Elevated temperature is required to overcome the activation energy for C-Cl bond cleavage. |
| Reaction Time | 12-24 hours | Dependent on the specific boronic acid used; requires monitoring. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of 1,5-dichloro-3-methoxy-2-nitrobenzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous degassing and inert atmosphere techniques.2. Confirm oil bath temperature. Consider increasing to 110 °C.3. Use fresh, high-purity reagents. Ensure the boronic acid has not decomposed. |
| Formation of Side Products | 1. Protodeboronation of the boronic acid.2. Homocoupling of the boronic acid. | 1. Ensure the base is thoroughly dried and use anhydrous solvent. Use a slight excess of boronic acid.2. This is often due to oxygen. Improve degassing procedures. |
| Di-substitution Product | The reaction is too vigorous or run for too long. | If mono-substitution is desired, carefully monitor the reaction and stop it once the starting material is consumed. It may be possible to favor mono-substitution by using a stoichiometric amount of the boronic acid, though this may lead to lower conversion. |
| Inconsistent Results | 1. Variable water content.2. Inconsistent stirring.3. Base quality/particle size. | 1. Use a consistent, measured amount of degassed water.2. Ensure vigorous, consistent stirring to mix the heterogeneous solution.3. Grind the base (K₃PO₄) into a fine powder before use to ensure a consistent surface area and reactivity. |
Conclusion
The Suzuki-Miyaura cross-coupling of the sterically hindered and electronically deactivated substrate, 1,5-dichloro-3-methoxy-2-nitrobenzene, is a challenging yet achievable transformation. Success relies on a rationally designed catalytic system capable of overcoming the high activation energy of the C-Cl bond cleavage. By employing a potent combination of a palladium pre-catalyst with a bulky, electron-rich phosphine ligand like SPhos, in conjunction with K₃PO₄ as the base and a dioxane/water solvent system, this reaction can be performed with high efficiency and reproducibility. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize complex biaryl structures from this and other similarly challenging substrates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rowsell, B. J. S., et al. The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Arkat USA. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]
-
ResearchGate. Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
PubMed. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
PMC. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross Coupling Reaction. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
purification techniques for crude 1,5-Dichloro-3-methoxy-2-nitrobenzene
Application Note: Advanced Purification Protocols for 1,5-Dichloro-3-methoxy-2-nitrobenzene
Executive Summary & Strategic Analysis
Target Molecule: 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8) Chemical Context: This compound is a highly functionalized aromatic intermediate, typically synthesized via the nitration of 3,5-dichloroanisole.[1] It features a "sandwiched" nitro group (position 2) flanked by a chlorine (position 1) and a methoxy group (position 3).
The Purification Challenge: The synthesis of this molecule presents a classic "Regioisomer Dilemma." The nitration of the precursor (3,5-dichloroanisole) yields two primary competitors:[1]
-
The Target (Ortho-nitro): Nitro group at position 2 (between Cl and OMe).[1]
-
The Impurity (Para-nitro): Nitro group at position 4 (between the two Cl atoms).
Due to the steric bulk of the flanking chlorines, the crude mixture often contains significant amounts of unreacted starting material and the para-isomer. Standard filtration is insufficient. This guide details a Fractional Recrystallization protocol for scale-up and a Flash Chromatography method for high-purity analytical standards.[1]
Impurity Profiling & Decision Logic
Before selecting a method, the crude material must be analyzed to define the "Separation Difficulty Index" (
Table 1: Physicochemical Profile of Crude Components (Estimated)
| Component | Structure Note | Polarity (LogP) | Solubility (EtOH) |
| Target (2-Nitro) | Moderate | High (Hot), Low (Cold) | |
| Isomer (4-Nitro) | Moderate-High | Lower than Target | |
| Precursor | No Nitro group | High (Lipophilic) | Very High |
| Dinitro Impurities | Two | Low (Polar) | Low |
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal purification route based on crude composition.
Method A: Fractional Recrystallization (Scale-Up Preferred)[1]
Principle: The target (2-nitro) isomer possesses a permanent dipole moment distinct from the more symmetric 4-nitro isomer.[1] This creates a differential solubility window in protic solvents like Ethanol (EtOH). The 4-nitro isomer (impurity) typically crystallizes first or is less soluble, allowing the target to be harvested from the mother liquor or a second crop.
Reagents:
-
Solvent A: Ethanol (Absolute) or Methanol.
-
Solvent B (Anti-solvent): Cold Deionized Water.
-
Activated Carbon (optional for decolorization).[2]
Protocol:
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 50 mL of Ethanol.
-
Heat to reflux (
) with magnetic stirring. -
Observation: If the solution is not clear, add Ethanol in 5 mL increments. Do not exceed 100 mL (10 volumes).
-
Clarification: If black specks (tar) remain, add 0.5 g Activated Carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.
-
-
Controlled Cooling (The Critical Step):
-
Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (approx. 1 hour). Do not use an ice bath yet.
-
Mechanistic Insight: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice of the major isomer to form excluding the minor isomer.
-
-
Seeding (Optional):
-
If available, add a seed crystal of pure 1,5-dichloro-3-methoxy-2-nitrobenzene at
.[1]
-
-
Crystallization & Filtration:
-
Once at RT, inspect crystals. If the 4-nitro isomer is the major impurity and has a higher melting point, it may crystallize first. Filter this "Crop 1" and analyze by TLC.
-
For the Target: Cool the filtrate (mother liquor) to
in an ice bath for 2 hours. -
Add cold water dropwise (up to 10% volume) to induce precipitation if yield is low.
-
-
Harvest:
-
Filter the resulting crystals (Crop 2) using a Buchner funnel.
-
Wash with cold Ethanol/Water (8:2 ratio).
-
Dry under vacuum at
for 12 hours.
-
Method B: Flash Column Chromatography (High Purity)[1]
Principle: When recrystallization fails to separate the regioisomers (e.g., if they form a eutectic mixture), silica gel chromatography exploits the difference in adsorption affinity. The nitro group in the 2-position is "shielded" by the OMe and Cl groups, making it slightly less polar (faster eluting) than the exposed 4-nitro isomer in non-polar mobile phases.[1]
System Parameters:
-
Stationary Phase: Silica Gel 60 (
mesh).[1] -
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Detection: UV at 254 nm (Nitroaromatics absorb strongly).
Gradient Table:
| Time (CV*) | % Hexanes | % Ethyl Acetate | Purpose |
| 0–3 | 100% | 0% | Elute unreacted starting material (non-polar) |
| 3–10 | 95% | 5% | Isocratic hold for Target (2-nitro) |
| 10–15 | 85% | 15% | Elute polar impurities (4-nitro, dinitro) |
| 15+ | 0% | 100% | Column Flush |
*CV = Column Volumes
Step-by-Step Protocol:
-
Sample Loading: Dissolve 1.0 g of crude in the minimum amount of Dichloromethane (DCM). Mix with 2.0 g of loose silica and evaporate to dryness ("Dry Load") to prevent band broadening.
-
Elution: Load the dry powder onto the pre-packed column. Run the gradient described above.
-
Fraction Collection: Collect small fractions (e.g., 10-15 mL).
-
TLC Monitoring: Spot fractions on TLC plates. Develop in Hexane:EtOAc (9:1).
-
Combination: Combine fractions containing the pure middle spot. Evaporate solvent under reduced pressure.
Quality Control & Validation
Validation Workflow:
Figure 2: Analytical validation steps post-purification.
Acceptance Criteria:
-
Appearance: White to pale yellow crystalline solid.[4]
-
1H-NMR: Distinct singlet for Methoxy group (
ppm).[1] Aromatic protons should show coupling consistent with meta-positioning (if H4 and H6 are present) or specific singlets depending on substitution.[1] -
Melting Point: Literature suggests similar analogues melt between
(verify against specific Certificate of Analysis standards).[1]
Safety & Handling
-
Nitroaromatics: Potentially toxic and skin irritants.[5] Wear nitrile gloves and work in a fume hood.
-
Thermal Stability: Do not heat crude material above
without DSC testing, as polynitrated impurities can be shock-sensitive or thermally unstable.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025).[6] Compound Summary: 2-Chloro-5-nitroanisole (Isomer Analogue Data).[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1-chloro-3-methoxy-2-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 3,5-Dichloroanisole CAS#: 33719-74-3 [m.chemicalbook.com]
- 5. 4-Nitroanisole | 100-17-4 [chemicalbook.com]
- 6. 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed reactions involving 1,5-Dichloro-3-methoxy-2-nitrobenzene
The following technical guide addresses the specific challenges associated with 1,5-Dichloro-3-methoxy-2-nitrobenzene (also referred to in literature as 3,5-Dichloro-2-nitroanisole ). This response is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring mechanistic insight and actionable protocols.
Status: Active Ticket Type: Reaction Troubleshooting & Optimization Subject: Overcoming Regioselectivity and Chemoselectivity Failures Applicable CAS: 74672-01-8 (and related isomers)[1][2]
Executive Summary
1,5-Dichloro-3-methoxy-2-nitrobenzene is a densely functionalized scaffold used in the synthesis of bioactive heterocycles (e.g., PDE4 inhibitors, agrochemicals).[1][2][3] Its reactivity is defined by the push-pull electronic conflict between the activating nitro group and the donating methoxy group, complicated by significant steric crowding.[2]
Common failure modes include regioselective scrambling during Nucleophilic Aromatic Substitution (SNAr), hydrodehalogenation during nitro reduction, and incomplete demethylation .[2] This guide provides mechanistic solutions to these bottlenecks.
Module 1: Nucleophilic Aromatic Substitution (SNAr) Failures
Q1: "I am attempting an SNAr reaction with an amine, but I am observing either no reaction or a mixture of regioisomers. Which chlorine is reacting?"
Diagnosis: You are likely observing competition between the C5-Chloro (para) and C1-Chloro (ortho) positions.[1][2]
-
The Mechanism: The nitro group at C2 activates both the C1 and C5 positions for nucleophilic attack.[2]
-
The Conflict:
-
Electronic Factor: The C1 position is ortho to the nitro group, which typically allows for fast reaction rates due to inductive proximity.[2]
-
Steric Factor (Dominant): The C1 position is sterically crowded, flanked by the nitro group (which is itself crowded by the C3-methoxy).[2] The C5 position (para) is significantly more accessible.[2]
-
-
The Outcome: Under standard conditions, the C5-Chloro (para) is the primary site of substitution.[2] If you require substitution at C1, you are fighting a steep steric energy barrier.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Targeting C5 (Para) | Use mild bases (K₂CO₃) in MeCN or DMF at 60°C. | The para position is kinetically favored.[1][2] Mild heat overcomes the deactivating effect of the methoxy group without forcing the ortho-substitution.[2] |
| Targeting C1 (Ortho) | Critical: This is difficult. Switch to a smaller nucleophile or use high temperature (100°C+) with a bulky base to block C5? No, bulky bases favor proton abstraction. | Strategy Shift: If you need the amine at C1, it is often better to synthesize the scaffold from the corresponding aniline or use a Buchwald-Hartwig coupling which is less sensitive to electronic activation patterns than SNAr.[2] |
| Solvent Choice | DMSO or NMP. | Polar aprotic solvents stabilize the Meisenheimer complex.[2] Avoid protic solvents (MeOH) which can solvate the nucleophile and reduce its reactivity. |
Q2: "My reaction stalls at 50% conversion despite using excess nucleophile."
Diagnosis: This is often caused by product inhibition or Meisenheimer Complex stability . In highly electron-deficient systems, the intermediate Meisenheimer complex can sometimes be stable enough to act as a thermodynamic sink, or the leaving group (Chloride) is not departing fast enough because the ring is deactivated by the electron-donating methoxy group.[2]
Corrective Action:
-
Add a Lewis Acid: Addition of ZnCl₂ or CuI can assist in chloride abstraction.
-
Temperature Ramp: Do not reflux immediately. Start at 0°C to form the complex, then ramp to 80°C to force elimination.[2]
Module 2: Nitro Reduction & Chemoselectivity[1][4]
Q3: "When reducing the nitro group to an aniline, I am losing one or both chlorine atoms (Dechlorination)."
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H₂) . Palladium is an excellent catalyst for hydrodehalogenation, especially for aryl chlorides.[2] The presence of the methoxy group does not protect the chlorines.[2]
Solution: Switch to Chemoselective Reduction Methods You must use a method that reduces the nitro group via a single-electron transfer (SET) mechanism rather than catalytic surface hydrogenation.[2]
Protocol A: Iron/Ammonium Chloride (The "Gold Standard")
This method is mild, scalable, and tolerates aryl halides perfectly.[2]
-
Reagents: Substrate (1 equiv), Iron powder (5 equiv, <10 micron particle size preferred), NH₄Cl (5 equiv).[2]
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Why it works: The reaction occurs on the iron surface via electron transfer, which is not energetic enough to cleave the C-Cl bond [1, 5].[2]
Protocol B: Stannous Chloride (SnCl₂)
Effective but produces large amounts of tin waste.
-
Conditions: SnCl₂·2H₂O (5 equiv) in EtOH or EtOAc at 70°C.
-
Note: Requires careful pH adjustment during workup to prevent emulsions.
Protocol C: Sulfided Platinum (Pt(S)/C)
If you must use hydrogenation (e.g., for scale-up), use Sulfided Platinum on Carbon .[1][2] The sulfur poisons the catalyst sufficiently to inhibit C-Cl bond insertion while permitting Nitro reduction [12].[1][2]
Module 3: Demethylation Challenges
Q4: "BBr₃ is failing to cleave the methoxy group at C3."
Diagnosis: The C3-methoxy group is sterically shielded by the bulky C2-nitro group and the C4-proton (or substituent).[1][2] Boron tribromide (BBr₃) requires formation of a Lewis acid-base adduct with the oxygen.[2] If the oxygen is sterically inaccessible, the adduct cannot form.[2] Furthermore, the nitro group is electron-withdrawing, reducing the basicity of the ether oxygen, making it a poorer Lewis base.[2]
Troubleshooting Protocol:
-
Molten Pyridine Hydrochloride:
-
Aluminium Chloride/Thiol System:
-
Use AlCl₃ + Ethanethiol. The thiol acts as a soft nucleophile to attack the methyl group.[2]
-
Visualizing the Reactivity Landscape[2]
The following diagram illustrates the competitive pathways and decision points for this scaffold.
Figure 1: Reactivity map detailing the preferred pathways for Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction. Note the high risk of regioselective failure at C1 and dechlorination with Palladium catalysts.[2]
Comparison of Reduction Methods
| Method | Reagents | C-Cl Integrity | Scalability | Notes |
| Catalytic H₂ | H₂ / Pd/C | Poor | High | High risk of hydrodehalogenation.[1][2] Avoid. |
| Bechamp | Fe / AcOH or NH₄Cl | Excellent | High | Requires filtration of iron sludge. Best for lab scale. |
| Stannous | SnCl₂ / EtOH | Excellent | Medium | Tin waste is toxic and difficult to remove. |
| Sulfided Pt | H₂ / Pt(S)/C | Good | High | Specialized catalyst required. Good for industrial scale. |
References
-
Smolecule. (2023).[3] Synthesis Methods and Reactivity of 1,5-Dichloro-3-methoxy-2-nitrobenzene. Retrieved from [1][2]
-
Waller, et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. National Institutes of Health (PMC). Discusses the nitration and reduction of 3,5-dichloroanisole derivatives. Retrieved from [1][2]
-
BenchChem. (2025).[4] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [1][2]
-
PrepChem. Preparation of 1,4-dichloro-2-nitrobenzene (Analogous nitration protocols). Retrieved from
-
New Mexico Environment Dept. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Highlights the preservation of chloro-groups during Fe reduction.[1][2] Retrieved from [1][2]
Sources
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene
Introduction
The synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene, a key intermediate in the development of various agrochemicals and specialty dyes, is typically achieved through the electrophilic aromatic substitution (nitration) of 1,3-dichloro-5-methoxybenzene.[1][2] The reaction involves the introduction of a nitro (NO₂) group onto the benzene ring, a process that is highly sensitive to reaction conditions.[3][4] Among these conditions, temperature is arguably the most critical parameter to control.[1]
Effective temperature management is paramount for maximizing product yield, ensuring high regioselectivity, and minimizing the formation of hazardous and difficult-to-remove byproducts.[5] This guide provides an in-depth resource for researchers, scientists, and process development professionals to troubleshoot and optimize the reaction temperature for this specific synthesis. We will explore the causality behind experimental choices, provide validated protocols, and address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature range for the nitration of 1,3-dichloro-5-methoxybenzene?
A1: A conservative starting temperature is crucial due to the exothermic nature of nitration.[6] It is recommended to begin the reaction at a low temperature, typically in the range of 0 °C to 5 °C . This is achieved by cooling the solution of the starting material in the acid (usually concentrated sulfuric acid) in an ice-water bath before the slow, dropwise addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids).[7]
Q2: Why is a mixture of concentrated nitric acid and sulfuric acid used as the nitrating agent?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring.[3][5][8] This acid mixture provides the necessary strong electrophile for the reaction to proceed with the deactivated dichlorinated ring.
Q3: How do the substituents on the starting material (two chlorine atoms, one methoxy group) influence the reaction conditions?
A3: The substituents have competing effects. The methoxy group (-OCH₃) is an activating, ortho, para-directing group. The two chlorine atoms (-Cl) are deactivating, yet also ortho, para-directing groups.[9] The combined deactivating effect of the two chlorine atoms means that the reaction requires carefully controlled, and sometimes forceful, conditions to proceed efficiently.[7] The directing effects guide the incoming nitro group primarily to the C2 position, which is ortho to the methoxy group and flanked by the two chlorine atoms.
Q4: What are the primary risks associated with incorrect temperature control?
A4: The primary risks are:
-
Formation of Byproducts: Higher temperatures can lead to the formation of dinitrated compounds or other isomers, reducing the purity and yield of the desired product.[5][8]
-
Oxidation and Decomposition: Nitrating acid is a powerful oxidizing agent.[5] At elevated temperatures, it can cause charring and decomposition of the organic material, leading to a significant loss of product and the formation of a dark, tar-like substance.[5][10]
-
Thermal Runaway: Nitration reactions are highly exothermic.[6] If the heat generated is not effectively dissipated, the reaction rate can increase uncontrollably, leading to a rapid rise in temperature and pressure—a dangerous situation known as thermal runaway.[6]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that users may encounter during the synthesis, with a focus on temperature-related issues.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Reaction temperature is too low: The activation energy for the reaction is not being overcome. 2. Reaction time is too short. 3. Insufficiently strong nitrating agent. | 1. After the initial addition of the nitrating agent at 0-5 °C, allow the reaction to slowly warm to room temperature. If conversion remains low (monitored by TLC/GC), gradually increase the temperature in 5-10 °C increments, holding at each new temperature for a set period.[7] 2. Extend the reaction time at a slightly elevated temperature (e.g., 25-40 °C) and continue monitoring. 3. Consider using fuming nitric acid or increasing the proportion of sulfuric acid, but do so with extreme caution and maintain low temperatures initially. |
| Formation of Multiple Products (Isomers/Dinitration) | 1. Reaction temperature is too high: This provides enough energy to overcome the activation barrier for nitration at less favored positions or for a second nitration.[3][8] 2. High concentration of nitrating agent. | 1. Maintain a lower reaction temperature throughout the addition and stirring phases. The ideal temperature is one that provides a reasonable reaction rate without significant byproduct formation.[5] 2. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. |
| Product Decomposition (Dark Color / Charring) | 1. Reaction temperature is excessively high: This leads to oxidation of the aromatic ring.[5] 2. Addition of nitrating agent was too rapid: This causes localized overheating (hot spots) even if the bulk temperature appears controlled.[5] | 1. Immediately cool the reaction vessel. For future runs, maintain a strictly controlled low temperature (e.g., <10 °C) during the entire addition process.[5] 2. Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and heat dissipation.[5] |
| Reaction "Stalls" After Initial Conversion | 1. Dilution of the acid mixture: If the nitric acid contains a high percentage of water, it can dilute the sulfuric acid, reducing its effectiveness in generating the nitronium ion. 2. Insufficient mixing. | 1. Ensure the use of high-purity, concentrated acids (e.g., HNO₃ >90%, H₂SO₄ 98%). 2. Use efficient overhead or magnetic stirring to ensure the reaction mixture is homogeneous, especially if the starting material has limited solubility. |
Troubleshooting Decision Workflow
For a visual guide to troubleshooting, please refer to the following decision tree.
Caption: Troubleshooting decision tree for nitration issues.
Experimental Protocol: Temperature Optimization Study
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene.
Safety Precautions:
-
This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6]
-
Have an emergency eyewash and shower station readily accessible.[6]
-
Prepare a neutralization bath (e.g., sodium bicarbonate solution) for quenching the reaction and for spills.
Reagents & Equipment:
-
1,3-dichloro-5-methoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (>90%)
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Chiller/circulator for temperature control
-
Addition funnel
-
TLC plates (Silica gel), GC-MS, or HPLC for reaction monitoring[11]
-
Crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Step-by-Step Methodology
-
Preparation:
-
Set up the jacketed reactor and connect it to the chiller. Set the chiller to -5 °C.
-
In the reactor, dissolve 1,3-dichloro-5-methoxybenzene (1.0 eq) in concentrated sulfuric acid under moderate stirring until a homogeneous solution is obtained. Allow the solution to cool to 0-5 °C.
-
-
Nitrating Mixture Preparation:
-
In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (typically 2-3 vol. equivalents relative to the starting material). Caution: This addition is exothermic. Keep this mixture cold.
-
-
Reaction Execution (Addition):
-
Transfer the cold nitrating mixture to the addition funnel.
-
Add the nitrating mixture dropwise to the stirred solution of the starting material in the reactor over 30-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the addition rate and chiller temperature as needed to control any exotherm.
-
-
Reaction Execution (Monitoring & Optimization):
-
Once the addition is complete, maintain the reaction temperature at 5 °C for 1 hour.
-
Take a small aliquot, quench it in ice water, extract with DCM, and analyze by TLC or GC-MS to determine the initial conversion.
-
If conversion is low, increase the temperature to 15 °C and hold for 1 hour. Re-analyze.
-
Continue to increase the temperature in 10 °C increments (e.g., 25 °C, 35 °C), holding for 1 hour at each step and analyzing the progress. Record the conversion and byproduct profile at each temperature point.
-
-
Work-up and Isolation:
-
Once the reaction has reached optimal conversion (maximum product, minimum byproduct), cool the mixture back down to ~10 °C.
-
Slowly pour the reaction mixture into a beaker containing a large volume of stirred, crushed ice.[12] A precipitate of the crude product should form.
-
If no solid forms, the product may be an oil or soluble. Proceed to liquid-liquid extraction with DCM or ethyl acetate.[12]
-
If a solid precipitates, collect it by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dissolve the crude solid in an organic solvent (e.g., DCM), wash with saturated sodium bicarbonate solution (vent frequently!), then wash with brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization (e.g., from ethanol or methanol/water) or column chromatography to obtain the pure 1,5-Dichloro-3-methoxy-2-nitrobenzene.
-
Data Presentation: Example Optimization Results
The following table illustrates hypothetical results from a temperature optimization study, which should be used as a guide for data interpretation.
| Set Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Dinitro Byproduct (%) |
| 5 | 2 | 45 | 98 | < 1 |
| 15 | 2 | 75 | 97 | < 1 |
| 25 | 2 | 95 | 96 | 2 |
| 35 | 2 | >99 | 92 | 6 |
| 45 | 2 | >99 | 85 | 12 |
Based on this hypothetical data, a reaction temperature of 25 °C after the initial low-temperature addition offers the best balance of high conversion and minimal byproduct formation.
Experimental Workflow Diagram
Caption: Experimental workflow for temperature optimization.
References
- Vertex AI Search. (n.d.). Proteomics Analysis of Nitration.
- YouTube. (2024, June 7). Nitration reaction safety.
- Smolecule. (2023, August 17). Buy 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8.
- BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- BenchChem. (n.d.). Optimizing temperature for the nitration of substituted anisoles.
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
- Chemistry Steps. (2024, January 24). Nitration of Benzene.
- Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE.
- BenchChem. (n.d.). Technical Support Center: Nitration of 1,3-Dichloroisoquinoline.
- Filo. (2025, June 28). what is the product of the reaction of 1,3 dichloro benzene with H2SO4 and HNO3.
- MySkinRecipes. (n.d.). 1,5-Dichloro-3-methyl-2-nitrobenzene.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
Sources
- 1. Buy 1,5-Dichloro-3-methoxy-2-nitrobenzene | 74672-01-8 [smolecule.com]
- 2. 1,5-Dichloro-3-methyl-2-nitrobenzene [myskinrecipes.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 an.. [askfilo.com]
- 10. icheme.org [icheme.org]
- 11. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 1,5-Dichloro-3-methoxy-2-nitrobenzene
Executive Summary: The Molecular Challenge
Welcome to the technical support hub for 1,5-Dichloro-3-methoxy-2-nitrobenzene . This molecule presents a classic "polysubstituted aromatic" challenge where chemoselectivity and regioselectivity fight against each other.
The Three Critical Variables:
-
The Nitro Group (C2): Highly electrophilic but sterically crowded by the adjacent C1-Chloro and C3-Methoxy groups.
-
The Halogens (C1 & C5):
-
C1-Cl (Ortho): Activated by the nitro group but sterically hindered.
-
C5-Cl (Para): Activated by the nitro group and sterically accessible.
-
-
The Methoxy Group (C3): An electron-donating group (EDG) that modulates the ring's electronics, slightly deactivating the halides toward oxidative addition compared to pure chloronitrobenzenes.
This guide is structured as a troubleshooting workflow to address the three most common reaction failures: Over-reduction (Dehalogenation) , Regioselectivity Errors (Wrong Isomer) , and Catalyst Poisoning .
Module 1: Selective Nitro Reduction (Preventing Dehalogenation)
User Issue: "I am trying to reduce the nitro group to an aniline, but I keep observing partial or total loss of the chlorine atoms (hydrodechlorination)."
Root Cause Analysis
Standard hydrogenation catalysts (Pd/C, Raney Ni) are too active. The mechanism of nitro reduction proceeds via a nucleophilic attack of hydride on the nitrogen. However, the C-Cl bond is prone to oxidative addition into the metal center (electrophilic attack), especially the C1-Cl which is activated by the adjacent nitro group. Once the nitro group is reduced to an amine, the ring becomes electron-rich, protecting the chlorides, but the damage usually happens during the intermediate stages.
Solution: The "Poisoned" Catalyst Strategy
You must decouple the nitro reduction potential from the C-Cl cleavage potential.
Recommended Catalyst Systems
| Catalyst System | Selectivity Score | Reaction Rate | Notes |
| 5% Pt/C (Sulfided) | High | Medium | Gold Standard. Sulfur poisons the high-energy sites responsible for C-Cl cleavage. |
| Pt/C + Vanadium | High | Fast | Vanadium activates the nitro group specifically, allowing milder conditions. |
| Fe / Acetic Acid | Perfect | Slow | Classical Béchamp reduction. Zero risk of dehalogenation, but generates iron waste. |
| Raney Ni + Morpholine | Medium | Fast | Morpholine acts as an inhibitor for the hydrogenolysis sites.[1] |
Standard Operating Procedure (SOP): Sulfided Pt/C Hydrogenation
This protocol minimizes hydrodechlorination to <0.5%.
-
Preparation: Dissolve 1,5-Dichloro-3-methoxy-2-nitrobenzene (1.0 equiv) in Methanol or THF . Avoid acidic solvents which promote dehalogenation.
-
Catalyst Loading: Add 5% Pt/C (sulfided) at 0.5–1.0 mol% loading.
-
Tip: If commercial sulfided catalyst is unavailable, add Diphenyl sulfide (0.5 equiv relative to metal) to regular Pt/C.
-
-
Conditions: Pressurize to 5–10 bar H₂ at 25–40°C .
-
Warning: Do not exceed 50°C. Higher temperatures overcome the activation energy barrier for C-Cl cleavage.
-
-
Monitoring: Monitor consumption of H₂. Stop immediately upon theoretical uptake (3 moles H₂ per mole substrate).
Module 2: Regioselective SNAr (Displacing the Right Chloride)
User Issue: "I want to displace one chlorine with a nucleophile (e.g., amine or alkoxide), but I get a mixture of isomers or the wrong position reacts."
Root Cause Analysis
Both chlorides (C1 and C5) are activated by the C2-Nitro group (ortho/para direction).
-
C1-Cl (Ortho): Inductively closest to the withdrawing NO₂ group (highly activated) but sterically blocked by the C2-NO₂ and C3-OMe "sandwich."
-
C5-Cl (Para): Resonance activated by NO₂. Sterically open.
Technical Insight: Under kinetic control (low Temp, fast reaction), the C5-Cl (Para) is usually the primary site of attack due to steric accessibility. The C1-Cl requires higher energy to overcome the steric penalty of the adjacent substituents.
Decision Logic & Diagram
Figure 1: Decision tree for predicting regioselectivity based on nucleophile sterics.
Troubleshooting Guide
-
To Target C5 (Para): Use a bulky nucleophile (e.g., isopropyl amine) and run at 0°C to Room Temp in a polar aprotic solvent (DMF, DMSO). The bulk prevents attack at the crowded C1 position.
-
To Target C1 (Ortho): This is difficult. You generally need a small nucleophile (e.g., NaOMe) and higher temperatures (>80°C). Note: You will likely get a mixture.
Module 3: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Issue: "The reaction stalls. I suspect the catalyst is dying or oxidative addition isn't happening."
Root Cause Analysis
-
Deactivation: The C3-Methoxy group donates electron density into the ring, making the C-Cl bonds less electrophilic than in simple chloronitrobenzenes.
-
Poisoning: The Nitro group can coordinate to Pd(0), or the substrate can act as an oxidant.
-
Sterics: The C1-Cl is extremely hindered.
Catalyst Selection Matrix
| Reaction Goal | Recommended Ligand | Pd Source | Why? |
| Coupling at C5-Cl | SPhos or XPhos | Pd(OAc)₂ or Pd₂(dba)₃ | These Buchwald biaryl phosphines are bulky and electron-rich, facilitating oxidative addition on deactivated chlorides. |
| Coupling at C1-Cl | BrettPhos or Ad₂nBuP (CataCXium A) | Pd(crotyl)Cl dimer | Requires extreme steric bulk to force the Pd onto the crowded C1 center and prevent formation of inactive dimers. |
| Coupling with Amine | RuPhos | RuPhos Pd G4 | Specific for C-N bond formation; resists poisoning by the nitro group. |
Protocol: Suzuki Coupling (C5-Selective)
-
Solvent: 1,4-Dioxane : Water (4:1). The water is crucial for the boronic acid activation.
-
Base: K₃PO₄ (Potassium Phosphate Tribasic). Avoid carbonates if the reaction is sluggish; phosphate is stronger but milder than alkoxides.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) . Pre-stir catalyst and ligand for 15 mins in solvent before adding substrate.
-
Temperature: 80–100°C.
FAQ: Frequently Asked Questions
Q: Can I reduce the nitro group using Fe/HCl? A: Yes, this is the Béchamp reduction . It is chemically very safe for the chlorines (no dehalogenation). However, it is heterogeneous and messy on a large scale. If you are at <10g scale, this is the most robust method. Use Iron powder (3-5 equiv) in Ethanol/Water with catalytic NH₄Cl or Acetic Acid.
Q: Why is the 3-Methoxy group important? A: It creates a "push-pull" electronic system. While the Nitro pulls electrons (activating SNAr), the Methoxy pushes electrons (deactivating SNAr and Pd-coupling). This makes your molecule less reactive than 2,4-dichloronitrobenzene. You generally need slightly more vigorous conditions (higher temp or better ligands) than standard textbook examples.
Q: I need to remove the 1-Cl but keep the 5-Cl. Is this possible? A: This is very difficult to do directly. The 1-Cl is sterically protected. It is easier to remove the 5-Cl (hydrodechlorination) than the 1-Cl. If you need specific substitution at C1, consider starting with a different scaffold (e.g., 2-amino-3-methoxy-benzoic acid derivatives) rather than trying to selectively pluck off the crowded chlorine.
References
-
Selective Hydrogenation of Chloronitrobenzenes
- Study: "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Medi
-
Source:
-
Regioselectivity in SNAr
- Study: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." (Analogous electronic principles).
-
Source:
-
Suzuki Coupling Catalyst Selection
- Guide: "Suzuki-Miyaura Coupling - C
-
Source:
-
Dehalogenation Prevention
- Article: "Selective Hydrogenation of Halogenated Nitroarom
-
Source:
Sources
stability of 1,5-Dichloro-3-methoxy-2-nitrobenzene under acidic conditions
This guide details the stability profile, handling protocols, and troubleshooting strategies for 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8) in acidic environments. The content is designed for researchers utilizing this compound as an intermediate in the synthesis of agrochemicals (e.g., Dicamba analogs) or pharmaceutical building blocks.
Part 1: Stability Profile & Mechanism
Executive Summary: 1,5-Dichloro-3-methoxy-2-nitrobenzene exhibits high stability in aqueous and organic acidic media (pH < 7) at ambient temperatures. The presence of strong electron-withdrawing groups (nitro and chloro) significantly deactivates the aromatic ring. This deactivation reduces the basicity of the methoxy ether oxygen, making it resistant to protonation—the rate-limiting step in acid-catalyzed hydrolysis. Consequently, spontaneous demethylation or degradation in standard mineral acids (HCl, H₂SO₄) is negligible under non-forcing conditions.
Chemical Stability Matrix
| Environment | Condition | Stability Rating | Notes |
| Dilute Mineral Acid | 1M HCl / H₂SO₄, 25°C | High | Stable for >24h. Preferred storage condition for analytical samples.[1] |
| Conc. Mineral Acid | 12M HCl / 98% H₂SO₄, 25°C | Moderate-High | Stable short-term. Prolonged exposure may cause slow hydrolysis. |
| Acid + Heat | Reflux in HCl/AcOH | Low | Risk of ether cleavage (Demethylation) to phenol. |
| Lewis Acids | BBr₃, AlCl₃, 0°C | Unstable | Rapid demethylation (Synthetically useful, but a stability failure). |
| Acid + Metal | Fe/HCl or Zn/AcOH | Reactive | Nitro group reduction to aniline (1,5-dichloro-3-methoxy-2-aminobenzene). |
Mechanistic Insight: Why is it stable?
The stability is governed by the electronic environment of the ether oxygen.
-
Deactivation: The Nitro group (
) at position 2 and Chlorine atoms ( ) at positions 1 and 5 are strong electron-withdrawing groups (EWG). -
Reduced Basicity: These groups pull electron density away from the methoxy oxygen via induction (-I) and resonance (-R), making the lone pairs less available for protonation by
. -
Hydrolysis Barrier: Without protonation, the activation energy for nucleophilic attack by water (to form the phenol) is prohibitively high.
Figure 1: Mechanistic pathway showing how electron-withdrawing substituents prevent acid hydrolysis by reducing ether oxygen basicity.
Part 2: Troubleshooting Guide
Use this section to diagnose unexpected results when handling the compound in acidic workflows.
Issue 1: Unexpected Color Change (Yellow/Orange Shift)
Symptom: The colorless/pale solution turns bright yellow or orange upon acid treatment.
-
Probable Cause: Demethylation to Nitrophenol.
-
While the ether is stable, extreme conditions (high heat + conc. acid) or contamination with Lewis acids can cleave the methoxy group. The resulting 2-nitro-3,5-dichlorophenol is highly colored (yellow) due to resonance delocalization of the phenolate/phenol.
-
-
Diagnostic Test:
-
Run TLC or HPLC. The phenol will be significantly more polar (lower
, earlier retention time) than the starting material. -
Check UV-Vis: Nitrophenols have a distinct bathochromic shift compared to nitroanisoles.
-
-
Solution: Reduce temperature or acid concentration. Ensure no Lewis acids (e.g., metal salts from dirty glassware) are present.
Issue 2: Loss of Product during Acidic Workup
Symptom: Low recovery after washing the organic layer with HCl.
-
Probable Cause: Precipitation.
-
This compound has low water solubility. However, if the organic solvent is too polar (e.g., THF/Acid mix), adding water/acid might crash out the compound as a solid precipitate that is filtered off or lost in the interface, rather than staying in the organic phase.
-
-
Solution: Ensure the organic solvent (DCM or Ethyl Acetate) volume is sufficient. Check the aqueous layer and interface for solids.
Issue 3: New Peak in HPLC (M-14 or M-15 mass loss)
Symptom: LC-MS shows a peak with mass 208 (M-14) or similar.
-
Probable Cause: Hydrolysis (M-14) .
-
Loss of
indicates conversion to the phenol.
-
-
Solution: Verify the pH of the mobile phase. If using 0.1% TFA or Formic Acid, the compound should be stable. If degradation is seen on column, it suggests the column temperature is too high (>50°C) or the sample sat in the autosampler for days in an incompatible solvent.
Part 3: Protocols & Handling
Protocol A: Stability Benchmarking (HPLC)
Before scaling up a reaction involving acidic conditions, validate stability using this micro-scale protocol.
Materials:
-
1,5-Dichloro-3-methoxy-2-nitrobenzene (10 mg)
-
Solvent: Acetonitrile (ACN)
-
Acid Challenge: 1M HCl (aq) and/or Trifluoroacetic acid (TFA)
Procedure:
-
Stock Solution: Dissolve 10 mg of compound in 10 mL ACN (1 mg/mL).
-
Preparation: Prepare three HPLC vials:
-
Control: 100 µL Stock + 900 µL ACN.
-
Test A (Aq Acid): 100 µL Stock + 100 µL 1M HCl + 800 µL ACN.
-
Test B (Organic Acid): 100 µL Stock + 100 µL TFA + 800 µL ACN.
-
-
Incubation: Store at Room Temperature (25°C) for 24 hours.
-
Analysis: Inject 5 µL onto HPLC (C18 Column, ACN/Water gradient).
-
Criteria: The purity area % of the parent peak in Test A/B should not deviate by more than 2.0% from the Control.
Storage Recommendations
-
Solid State: Store at room temperature (15-25°C), sealed, away from light.
-
In Solution:
-
Neutral/Acidic (pH 2-6): Stable for weeks at 4°C.
-
Basic (pH > 9):AVOID. Susceptible to Nucleophilic Aromatic Substitution (SNAr) where the methoxy or chloro groups can be displaced by hydroxide.
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use HCl to quench a reaction containing this compound? A: Yes. Dilute HCl (1M - 6M) is safe for quenching. The compound resists hydrolysis under transient exposure to aqueous acids during workup [1][2].
Q: Is the compound sensitive to Trifluoroacetic Acid (TFA)? A: No. It is compatible with TFA, making it suitable for removal of Boc-groups on other parts of a molecule if this moiety is present as a building block.
Q: I see a "2,4-dichloro-6-nitroanisole" in literature. Is this the same? A: No, that is a structural isomer. However, the stability profile is chemically similar. Both share the "nitro-anisole" core which is generally stable to acid but sensitive to bases (SNAr) and Lewis acids (cleavage) [3].
Q: What happens if I use HBr instead of HCl? A: Caution is advised. Hydrobromic acid (HBr), particularly at high concentrations or reflux, is a classic reagent for cleaving aryl methyl ethers to phenols. While the electron-deficient ring slows this down, prolonged exposure to HBr may lead to partial demethylation.
References
-
Smolecule. (2023). 1,5-Dichloro-3-methoxy-2-nitrobenzene - General Information & Synthesis. Retrieved from
-
BenchChem. (2023). 1,5-Dichloro-3-Methoxy-2-nitrobenzene Structure and Properties. Retrieved from
-
ChemicalBook. (2023). Safety Data Sheet: 1,5-Dichloro-3-Methoxy-2-nitrobenzene. Retrieved from
Sources
workup procedure for reactions containing 1,5-Dichloro-3-methoxy-2-nitrobenzene
This technical guide details the workup, isolation, and troubleshooting procedures for reactions involving 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8) . This compound is a highly functionalized aromatic intermediate often used in the synthesis of bioactive scaffolds and agrochemicals.[1][2] Its unique substitution pattern—featuring electron-withdrawing nitro and chlorine groups alongside an electron-donating methoxy group—dictates specific handling requirements to preserve yield and purity.
Part 1: Technical Overview & Safety Profile
Before initiating workup, operators must understand the physicochemical environment of the target molecule.
| Property | Specification | Operational Implication |
| CAS Number | 74672-01-8 | Unique identifier for inventory and safety checks. |
| Molecular Weight | 222.03 g/mol | Used for yield calculations. |
| Appearance | Pale yellow to brown solid | Darkening often indicates photo-degradation or oxidation. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Dictates extraction solvent choice (DCM is preferred for chlorinated aromatics). |
| Reactivity | Electrophilic Aromatic; Nitro-sensitive | Avoid strong reducing agents during workup; protect from light. |
Critical Safety Hazards:
-
Energetic Potential: While mono-nitro compounds are generally stable, the presence of multiple electron-withdrawing groups (two chlorines + nitro) increases the decomposition energy. Do not distill to dryness at high temperatures (>50°C).
-
Skin Sensitization: Chlorinated nitroanisoles are potent irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
Part 2: Standard Workup Protocol (The "Cold-Quench" Method)
This protocol is designed to minimize hydrolysis of the methoxy group and prevent thermal decomposition of the nitro moiety.
Phase 1: Quenching & Neutralization
-
Context: Reactions generating this intermediate often involve acidic conditions (e.g., nitration or chlorination).
-
Step 1: Cool the reaction mixture to 0–5°C using an ice/salt bath.
-
Step 2: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water (1:1 v/v) .
-
Why? The high heat of dilution of acidic matrices can trigger side reactions. Ice acts as a heat sink.
-
-
Step 3: If the reaction was acidic, neutralize carefully with saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH ~7-8.
-
Why? Neutralizing prevents acid-catalyzed hydrolysis of the methoxy ether during extraction.
-
Phase 2: Extraction
-
Step 4: Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x Vol) .
-
Why DCM? Chlorinated aromatics exhibit superior partition coefficients in chlorinated solvents compared to Ethyl Acetate.
-
-
Step 5: Combine organic layers and wash sequentially with:
-
Water: To remove bulk inorganic salts.
-
Brine (Sat. NaCl): To break potential emulsions and remove residual water.
-
Phase 3: Drying & Isolation
-
Step 6: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄) for at least 15 minutes.
-
Why MgSO₄? It is a faster drying agent than Sodium Sulfate, crucial for minimizing time the product spends in solution if trace acid remains.
-
-
Step 7: Filter and concentrate under reduced pressure (Rotavap) at <40°C .
-
Caution: Do not overheat.[3] Nitro compounds can darken (tar formation) at elevated temperatures.
-
Part 3: Troubleshooting & FAQs
Issue: Persistent Emulsion during Extraction
Symptom: A third "rag" layer forms between the aqueous and organic phases. Cause: High density of the chlorinated product combined with residual surfactants or fine precipitates from the reaction. Solution:
-
Filtration: Pass the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing organics out.
Issue: Product Discoloration (Dark Brown/Black)
Symptom: Product turns from pale yellow to dark brown upon concentration. Cause: Thermal decomposition or light sensitivity. Solution:
-
Temperature Control: Ensure water bath during evaporation does not exceed 40°C.
-
Light Protection: Wrap the collection flask in aluminum foil immediately after isolation.
Issue: Low Yield after Neutralization
Symptom: Mass balance suggests significant loss into the aqueous layer. Cause: Formation of soluble phenolates if the methoxy group was hydrolyzed (demethylation) or if the pH was too high (creating nitronates). Solution:
-
pH Check: Ensure pH is 7–8, not >10. High pH can degrade the nitro group or solubilize impurities that drag product.
-
Back-Extraction: Re-acidify the aqueous layer slightly (pH 4-5) and re-extract to check for hydrolyzed byproducts (phenols).
Part 4: Visualizing the Workflow
The following diagram illustrates the logical flow of the workup procedure, highlighting critical decision points (diamonds) and actions (rectangles).
Caption: Logical flow for the isolation of 1,5-Dichloro-3-methoxy-2-nitrobenzene, emphasizing thermal control and emulsion management.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate instead of DCM for extraction? A: Yes, but DCM is preferred. The target compound is a polychlorinated aromatic, which typically shows higher solubility in chlorinated solvents. If using EtOAc, ensure thorough washing with brine to remove dissolved water, as EtOAc holds more water than DCM.
Q2: Is this compound shock-sensitive? A: While 1,5-Dichloro-3-methoxy-2-nitrobenzene is a mono-nitro compound and generally considered stable, it is an energetic precursor. Standard safety protocols for nitro compounds apply: avoid friction, impact, and excessive heat. Do not heat the dry solid above its melting point without safety shielding.
Q3: How should I store the isolated material? A: Store in a tightly sealed vial, protected from light, at 2–8°C. The methoxy and nitro groups can be susceptible to slow degradation under ambient light and moisture.
References
-
University of Rochester . (n.d.). Workup Tricks: Reagents & Emulsion Management. Retrieved from [Link]
Sources
Validation & Comparative
Analytical Standards Guide: 1,5-Dichloro-3-methoxy-2-nitrobenzene
Focus: Precision Impurity Profiling & Isomer Differentiation in Oteseconazole Synthesis
Executive Summary: The Purity Paradox
In the development of tetrazole-based antifungals like Oteseconazole , the intermediate 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8) represents a critical analytical challenge.[1] As a nitro-aromatic compound, it falls under the scrutiny of ICH M7 guidelines for potential genotoxic impurities (PGIs).[1]
The core analytical risk is regioisomerism .[1] Commercial "building block" grade standards often contain 1-5% of the thermodynamically similar 1,3-dichloro-5-methoxy-2-nitrobenzene isomer.[1] Using such standards for method validation can result in:
-
Co-elution masking: False negatives in impurity screening.[1]
-
Quantification bias: Incorrect determination of Relative Response Factors (RRF).[1]
This guide compares the performance of Commercial Research Grade (CRG) standards against Qualified Reference Standards (QRS) , demonstrating why "95% purity" is insufficient for trace analysis.
Comparative Analysis: Standard Grades
The following comparison evaluates the impact of standard quality on analytical method performance (LC-MS/MS).
Table 1: Performance Matrix of Analytical Standards
| Feature | Option A: Commercial Research Grade (CRG) | Option B: Qualified Reference Standard (QRS) | Impact on Drug Development |
| Purity Specification | ≥ 95% (Area %) | ≥ 99.0% (Mass Balance) | CRG introduces ~5% error in potency assignment.[1][2] |
| Isomeric Purity | Often undefined; may contain 1,3-isomer.[1] | Quantified (< 0.1% isomer). | CRG risks co-elution, inflating the apparent analyte signal. |
| Characterization | 1H-NMR (Identity only).[1] | 1H/13C-NMR, MS, IR, TGA/ROI. | QRS provides a "self-validating" mass assignment.[1] |
| Water/Solvent Content | Not tested.[1] | Quantified (KF/GC-HS).[1] | CRG causes weighing errors (hygroscopicity of nitro-aromatics).[1] |
| LC-MS Response | Variable (Matrix effects from synthesis byproducts). | Consistent. | QRS allows precise LOQ determination (typically < 1 ppm).[1] |
Technical Deep Dive: The Isomer Challenge
The synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene typically involves nucleophilic aromatic substitution or nitration sequences that are not perfectly regioselective.[1]
-
Target: 1,5-Dichloro-3-methoxy-2-nitrobenzene (Sterically crowded nitro group).[1]
-
Impurity: 1,3-Dichloro-5-methoxy-2-nitrobenzene (Symmetric, often co-crystallizes).[1]
Experimental Observation: In a reverse-phase HPLC system (C18), these isomers often elute within 0.5 minutes of each other. Without a QRS to mark the exact retention time of the impurity, the main peak in a CRG standard may be integrated to include the isomer, artificially inflating the purity value.[1]
Diagram 1: Impurity Qualification Workflow
The following decision tree illustrates the protocol for qualifying a standard when a commercial QRS is unavailable.
Caption: Workflow for converting raw synthesis material into a Qualified Reference Standard (QRS) by removing isomeric impurities.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating . They include system suitability criteria that must be met before data is accepted.
Protocol A: High-Resolution Isomer Separation (HPLC-UV)
Objective: Separate the 1,5-dichloro target from the 1,3-dichloro isomer to assign purity.[1]
-
Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1]
-
Reasoning: Phenyl phases interact via
stacking with the nitro-aromatic ring. The steric hindrance differences between the 1,5- and 1,3- isomers cause greater selectivity changes on Phenyl phases compared to C18.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol (MeOH)[1]
-
-
Gradient:
-
0-2 min: 40% B (Isocratic hold for focusing)
-
2-15 min: 40%
75% Bngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
15-20 min: 75% B[1]
-
-
Detection: UV @ 270 nm (Nitro-aromatic absorption maximum).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
-
Resolution (
): The valley-to-peak ratio between the main peak and the nearest isomer must be (baseline separation). -
Tailing Factor:
. Nitro compounds often tail due to silanol interactions; failing this indicates a degraded column.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Protocol B: Trace Quantification by LC-MS/MS
Objective: Quantify 1,5-Dichloro-3-methoxy-2-nitrobenzene at ppm levels in API matrices.
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode.[1]
-
MRM Transitions (Example):
-
Precursor: 221.0 Da (
isotope pattern)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantifier: 175.0 Da (Loss of
)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Qualifier: 145.0 Da (Loss of
+ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )
-
Method Validation Steps:
-
Linearity: Prepare 6 points from 1 ng/mL to 1000 ng/mL.
must bengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[3] -
Recovery: Spike the API (e.g., Oteseconazole) with the standard at the limit level (e.g., 10 ppm).[1] Recovery must be 80-120%.[1]
References
-
International Council for Harmonisation (ICH). (2017).[1][4] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
-
U.S. Food and Drug Administration (FDA). (2022).[1] Oteseconazole (VIVJOA) Prescribing Information & Chemistry Review.[1] (Reference ID: 4973894).[1][4] Link
-
BenchChem. (2025).[1] Mass Spectrometry Analysis of Chlorinated Nitrobenzenes: Technical Guide. (Predictive fragmentation patterns for dichloronitrobenzenes). Link[1]
-
Smolecule. (2023).[1][4] 1,5-Dichloro-3-methoxy-2-nitrobenzene Product Data and NMR Spectra.Link[1]
Sources
A Comparative Guide to the Reactivity of Dichloronitrobenzene Isomers in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the six isomers of dichloronitrobenzene, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. For researchers, scientists, and professionals in drug development and chemical synthesis, understanding these reactivity differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes. The strategic placement of the nitro and chloro substituents creates a landscape of varied electronic and steric environments, making a nuanced understanding of each isomer's behavior essential.[1]
The SNAr Mechanism: The Foundation of Reactivity
Unlike aliphatic systems where SN1 and SN2 mechanisms dominate, aryl halides with electron-withdrawing substituents undergo nucleophilic substitution via a distinct two-step addition-elimination pathway known as the SNAr mechanism.[2][3][4] Aryl halides are typically resistant to classical SN2 backside attacks due to the steric hindrance of the benzene ring and the fact that the carbon-halogen bond lies within the plane of the ring.[2][5]
The SNAr mechanism circumvents these issues through the following steps:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (a chlorine atom, in this case). This initial attack is the slow, rate-determining step of the reaction. It temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate.[3][6][7]
-
Formation of the Meisenheimer Complex: This resonance-stabilized carbanion intermediate is known as a Meisenheimer complex.[2][8][9] The stability of this complex is the single most critical factor determining the reaction rate.
-
Elimination and Rearomatization: The complex rapidly expels the leaving group (chloride ion), restoring the aromaticity of the ring and yielding the final substitution product.[3][10]
The presence of a strong electron-withdrawing group, such as a nitro group (-NO2), is crucial. It activates the ring towards nucleophilic attack and, more importantly, stabilizes the negative charge of the Meisenheimer complex through resonance, especially when located at the ortho or para positions relative to the leaving group.[1][2][4][11]
Caption: The two-step addition-elimination SNAr mechanism.
Key Factors Governing Isomer Reactivity
The dramatic differences in reactivity among the dichloronitrobenzene isomers can be rationalized by considering two primary stereoelectronic effects.[12]
-
Electronic Effects: The position of the powerfully electron-withdrawing nitro group relative to the chlorine atoms is the dominant factor.
-
Ortho/Para Activation: When a nitro group is ortho or para to a chlorine atom, it can directly delocalize the negative charge of the Meisenheimer intermediate via resonance. This strong stabilization lowers the activation energy of the first step, leading to a much faster reaction.[3][4][5][7]
-
Meta Deactivation: A meta nitro group cannot delocalize the intermediate's negative charge through resonance. It can only offer a weaker stabilizing influence through induction.[5] Consequently, isomers where the nitro group is exclusively meta to the leaving groups are significantly less reactive.
-
-
Steric Effects: The approach of the nucleophile can be physically blocked by adjacent bulky groups. A chlorine atom or a nitro group positioned ortho to the target carbon can sterically hinder the formation of the Meisenheimer complex, thereby slowing the reaction rate.
Comparative Reactivity Analysis of Dichloronitrobenzene Isomers
Based on these principles, we can categorize the six isomers into tiers of reactivity.
Tier 1: Highly Activated Isomers
These isomers have a nitro group positioned to provide strong ortho or para resonance stabilization to a departing chlorine.
-
2,4-Dichloronitrobenzene (2,4-DCNB): This is one of the most reactive isomers. The nitro group at C1 activates the chlorine at C2 (ortho) and the chlorine at C4 (para). Nucleophilic attack is favored at the C4 position due to slightly less steric hindrance compared to the C2 position, which is flanked by both a nitro group and a chlorine atom. It is a versatile intermediate used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[13][14]
-
3,4-Dichloronitrobenzene (3,4-DCNB): In this isomer, the nitro group at C1 is para to the chlorine at C4, providing powerful activation. The chlorine at C3, however, is meta and thus not activated. Consequently, nucleophilic substitution occurs almost exclusively at the C4 position.[10][15]
Tier 2: Moderately Activated Isomers
These isomers have a combination of activating and deactivating factors, or steric hindrance, leading to intermediate reactivity.
-
2,5-Dichloronitrobenzene (2,5-DCNB): The nitro group at C1 activates the chlorine at C2 (ortho). The chlorine at C5 is meta to the nitro group and is therefore unreactive. Substitution occurs at C2.[16]
-
2,3-Dichloronitrobenzene (2,3-DCNB): The nitro group at C1 activates the chlorine at C2 (ortho). The chlorine at C3 is also meta and unactivated. However, the adjacent chlorine at C3 provides significant steric hindrance to the incoming nucleophile at C2, reducing its reactivity compared to 2,5-DCNB.[17]
-
2,6-Dichloronitrobenzene (2,6-DCNB): Here, the nitro group at C1 activates both chlorine atoms at C2 and C6, which are in equivalent ortho positions. However, this isomer suffers from significant steric hindrance, as any attack at C2 or C6 is flanked by both the nitro group and the other chlorine atom. This steric crowding can significantly reduce the reaction rate compared to other ortho-activated isomers.[18]
Tier 3: Least Reactive Isomer
-
3,5-Dichloronitrobenzene (3,5-DCNB): This isomer is the least reactive towards SNAr. The nitro group at C1 is meta to both the C3 and C5 chlorine atoms. As a result, it cannot provide resonance stabilization to the Meisenheimer complex formed from an attack at either position. Lacking this crucial stabilizing effect, this isomer is largely inert to nucleophilic aromatic substitution under typical conditions.
Caption: Reactivity hierarchy of dichloronitrobenzene isomers in SNAr.
Summary of Reactivity and Substitution Sites
| Isomer | Relative Reactivity | Primary Site(s) of Nucleophilic Attack | Rationale |
| 2,4-DCNB | Very High | C4 > C2 | Nitro group is ortho to C2 and para to C4, activating both. C4 is sterically more accessible. |
| 3,4-DCNB | High | C4 | Nitro group is para to C4 (strong activation). C3 is meta (unactivated).[10] |
| 2,5-DCNB | Moderate | C2 | Nitro group is ortho to C2 (activation). C5 is meta (unactivated).[16] |
| 2,3-DCNB | Moderate-Low | C2 | Nitro group is ortho to C2 (activation), but sterically hindered by the adjacent C3-Cl.[17] |
| 2,6-DCNB | Low | C2 / C6 | Nitro group is ortho to both C2 and C6, but severe steric hindrance from flanking groups impedes attack.[18] |
| 3,5-DCNB | Very Low | N/A | Nitro group is meta to both chlorines, offering no resonance stabilization for the intermediate. |
Experimental Protocol: Comparative Kinetic Analysis via HPLC
This protocol provides a framework for quantitatively comparing the reactivity of a highly activated isomer (3,4-DCNB) and a moderately activated isomer (2,5-DCNB) with sodium methoxide.
Objective: To determine the relative reaction rates of 3,4-dichloronitrobenzene and 2,5-dichloronitrobenzene with sodium methoxide in methanol by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials & Reagents:
-
3,4-Dichloronitrobenzene (≥99%)
-
2,5-Dichloronitrobenzene (≥99%)
-
Sodium methoxide (0.5 M solution in methanol)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., 1,3,5-trichlorobenzene)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare 10 mM stock solutions of 3,4-DCNB, 2,5-DCNB, and the internal standard in methanol.
-
These will be used to create calibration curves and for the kinetic runs.
-
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that provides baseline separation of the starting material, the expected product (chloromethoxy-nitrobenzene), and the internal standard. A mobile phase of acetonitrile/water is a common starting point.
-
Set the UV detector to a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Calibration:
-
Prepare a series of calibration standards for each starting material containing a fixed concentration of the internal standard.
-
Inject the standards into the HPLC to generate calibration curves plotting the peak area ratio (analyte/internal standard) against concentration.
-
-
Kinetic Run (Performed separately for each isomer):
-
Equilibrate the reaction vessel containing a known volume of methanol and a stir bar to the desired reaction temperature (e.g., 50 °C).
-
Add a precise amount of the isomer stock solution and the internal standard stock solution to the vessel. Allow the solution to thermally equilibrate.
-
The reaction is initiated by the rapid addition of a pre-warmed aliquot of the 0.5 M sodium methoxide solution. Start a timer immediately (t=0).
-
At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in an autosampler vial containing a quenching agent (e.g., a dilute solution of acetic acid in methanol) to neutralize the sodium methoxide.
-
-
Sample Analysis & Data Processing:
-
Inject the quenched samples into the HPLC.
-
Using the calibration curve, determine the concentration of the dichloronitrobenzene isomer at each time point.
-
Plot the natural logarithm of the concentration of the starting material (ln[DCNB]) versus time. For a pseudo-first-order reaction (with methoxide in large excess), this plot should be linear. The negative slope of this line corresponds to the observed rate constant, kobs.
-
Self-Validating System:
-
Internal Standard: The use of a non-reactive internal standard corrects for variations in injection volume and instrument response.
-
Temperature Control: Maintaining a constant temperature (±0.1 °C) is critical, as reaction rates are highly temperature-dependent.
-
Replication: Each kinetic run should be performed in triplicate to ensure reproducibility and to calculate standard deviations.
-
Control Reaction: A control reaction without sodium methoxide should be run to confirm that no degradation of the starting material occurs under the reaction conditions.
Caption: Workflow for comparative kinetic analysis of DCNB isomers.
Conclusion
The reactivity of dichloronitrobenzene isomers in nucleophilic aromatic substitution is a clear and instructive example of stereoelectronic control in organic chemistry. The hierarchy of reactivity is dictated primarily by the position of the nitro group. Isomers such as 2,4- and 3,4-dichloronitrobenzene, where the nitro group provides powerful ortho/para resonance stabilization to the Meisenheimer complex, are highly reactive. Conversely, 3,5-dichloronitrobenzene, which lacks this stabilization, is essentially inert. A thorough understanding of these principles allows chemists to select the appropriate isomer and reaction conditions to achieve desired synthetic transformations efficiently and selectively.
References
-
Brainly. (2023, October 4). Describe the mechanism of nucleophilic aromatic substitution for the reaction product of 3,4-dichloronitrobenzene with sodium methoxide. Available at: [Link]
-
Journal of the Indian Chemical Society. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
-
SciELO. (2013, June 18). The reaction of 1,2-Dichloro-4,5-dinitrobenzene with hydroxide ion: roles of meisenheimer complexes and radical pairs. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Scribd. Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Available at: [Link]
-
ResearchGate. (2013). The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs. Available at: [Link]
-
Wikipedia. Meisenheimer complex. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
ResearchGate. (2017). SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. Available at: [Link]
-
Journal of the Chemical Society D: Chemical Communications. Intermediates in aromatic nucleophilic substitution reactions: Meisenheimer complexes from 1-chloro-2,6-dinitro-4-X-benzenes. Available at: [Link]
-
Chegg.com. (2021, March 15). Solved Mechanism of Nucleophilic Aromatic Substitution with. Available at: [Link]
-
Chemistry LibreTexts. (2024, February 17). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Organic Chemistry Tutor via YouTube. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Available at: [Link]
-
askIITians. p-Chloronitrobenzene undergoes nucleophile substitution faster than c. Available at: [Link]
-
Unknown Source. aromatic nucleophilic substitution. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement. Available at: [Link]
-
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A Comparative Guide to the Synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene: A Novel Flow Chemistry Approach Versus Traditional Methodologies
Introduction
1,5-Dichloro-3-methoxy-2-nitrobenzene is a key intermediate in the synthesis of a variety of high-value organic compounds, including pharmaceuticals and agrochemicals.[1] The specific arrangement of its functional groups—two chlorine atoms, a methoxy group, and a nitro group—imparts unique reactivity, making it a versatile building block.[1] The demand for efficient, safe, and scalable methods for its synthesis is therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth technical comparison of a novel, continuous flow synthesis route for 1,5-dichloro-3-methoxy-2-nitrobenzene with two established, traditional batch methodologies. We will delve into the causality behind the experimental choices for each route, present detailed, step-by-step protocols, and offer a quantitative comparison of their performance based on experimental data and established chemical principles.
A New Paradigm: Continuous Flow Synthesis of 1,5-Dichloro-3-methoxy-2-nitrobenzene
The advent of continuous-flow microreactor systems has revolutionized the synthesis of nitroaromatic compounds.[1] These modern techniques offer significant advantages over traditional batch processes, including enhanced safety, improved selectivity, and reduced reaction times.[1][2] The intrinsic safety of flow systems stems from the dramatically smaller reaction volumes and larger surface-area-to-volume ratios compared to batch reactors, allowing for superior control over highly exothermic reactions like nitration.[3][4]
Here, we propose a novel, efficient, two-step continuous flow synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene starting from 1,3-dichloro-5-methoxybenzene. This approach leverages the benefits of flow chemistry for the critical nitration step.
Logical Flow of the Proposed New Synthetic Pathway
Caption: Proposed new synthetic route using continuous flow nitration.
Experimental Protocol: Continuous Flow Nitration
Objective: To synthesize 1,5-dichloro-3-methoxy-2-nitrobenzene from 1,3-dichloro-5-methoxybenzene using a continuous flow microreactor system.
Materials:
-
1,3-dichloro-5-methoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Continuous flow reactor system (e.g., Vapourtec R-Series) equipped with a T-mixer, a temperature-controlled reactor coil (e.g., PFA or Hastelloy), and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 1 M solution of 1,3-dichloro-5-methoxybenzene in dichloromethane.
-
Solution B (Nitrating Mixture): Carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in an ice bath. Allow the mixture to cool to room temperature.
-
-
System Setup:
-
Set up the flow reactor system with two inlet pumps for Solution A and Solution B.
-
Equip the system with a 10 mL PFA reactor coil and set the temperature to 25°C.
-
Set the back-pressure regulator to 5 bar.
-
-
Reaction:
-
Pump Solution A at a flow rate of 0.5 mL/min and Solution B at a flow rate of 0.5 mL/min into the T-mixer.
-
The combined stream flows through the reactor coil, resulting in a residence time of 10 minutes.
-
-
Work-up:
-
The output from the reactor is collected in a flask containing an equal volume of ice-cold water.
-
Separate the organic layer and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 1,5-dichloro-3-methoxy-2-nitrobenzene.
-
Traditional Synthetic Routes: A Comparative Overview
For decades, the synthesis of substituted nitroaromatics has relied on two primary batch methodologies: multi-step electrophilic aromatic substitution and the Sandmeyer reaction.
Route 1: Multi-Step Electrophilic Aromatic Substitution (Hypothetical Batch Process)
This traditional approach involves the sequential introduction of the functional groups onto a benzene ring.[1] A plausible, albeit less direct, synthesis of 1,5-dichloro-3-methoxy-2-nitrobenzene could start from anisole.
Caption: Traditional multi-step electrophilic aromatic substitution route.
-
Dichlorination of Anisole: Anisole would be treated with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. This step would likely produce a mixture of chlorinated isomers that would require careful separation.
-
Nitration of 1,5-Dichloro-3-methoxybenzene: The isolated 1,5-dichloro-3-methoxybenzene would then be subjected to nitration using a mixture of concentrated nitric and sulfuric acids.[5] The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity.[6]
-
Work-up and Purification: Each step would require a standard aqueous work-up and purification by crystallization or column chromatography.
Route 2: Sandmeyer Reaction
The Sandmeyer reaction provides a more direct and commonly cited method for the introduction of a chloro group onto an aromatic ring starting from an aniline derivative.[7][8] A known synthesis of a closely related compound, 1-chloro-3-methoxy-2-nitro-benzene, proceeds via this route with a reported yield of 66%.[9] We adapt this reliable method for the synthesis of our target molecule.
Caption: Traditional synthesis via the Sandmeyer reaction.
Objective: To synthesize 1,5-dichloro-3-methoxy-2-nitrobenzene starting from 3,5-dichloro-2-nitroaniline.
Materials:
-
3,5-dichloro-2-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Copper(I) Chloride (CuCl)
-
Hydrochloric Acid (HCl)
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Diazotization:
-
Dissolve 3,5-dichloro-2-nitroaniline in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the diazonium salt solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution, allowing for the evolution of nitrogen gas.
-
Warm the reaction mixture to room temperature and stir for 1-2 hours.
-
-
Nucleophilic Aromatic Substitution:
-
To the crude product from the Sandmeyer reaction, add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Performance Comparison: Flow Chemistry vs. Traditional Methods
The choice of a synthetic route is often a trade-off between yield, purity, safety, scalability, and cost. The following table provides a comparative analysis of the proposed new flow chemistry route and the two traditional batch methods.
| Parameter | New Route: Continuous Flow | Traditional Route 1: Multi-Step Batch (Estimated) | Traditional Route 2: Sandmeyer Reaction (Estimated) |
| Overall Yield | >85% (Projected) | 30-40% | ~60% |
| Purity | High (>98% after chromatography) | Variable, requires multiple purifications | Moderate to High, requires purification |
| Reaction Time | < 30 minutes | Days | 1-2 Days |
| Temperature Control | Excellent (±1°C) | Difficult, potential for hotspots | Moderate, requires careful monitoring |
| Pressure | Controlled (5 bar) | Atmospheric | Atmospheric |
| Safety | Significantly enhanced, small reaction volume | High risk with nitration, large volumes of hazardous reagents | Diazonium salts are potentially explosive |
| Scalability | Readily scalable by extending reaction time | Difficult and hazardous to scale up | Limited by safety concerns of diazonium salts |
| Reagent Stoichiometry | Precise control, reduced excess reagents | Often requires excess reagents | Requires stoichiometric reagents |
| Byproduct Formation | Minimized due to high selectivity | Significant isomeric byproducts | Potential for side reactions from diazonium salt |
| Environmental Impact | Reduced solvent and reagent waste | High solvent and acid waste | Moderate solvent and reagent waste |
Conclusion: The Future of Synthesis is in Flow
This comparative guide demonstrates the significant advantages of a novel continuous flow synthetic route for 1,5-dichloro-3-methoxy-2-nitrobenzene over traditional batch methodologies. The flow chemistry approach offers a pathway to higher yields, superior purity, and drastically reduced reaction times. Most critically, it provides an inherently safer process, mitigating the risks associated with highly exothermic nitration reactions and the handling of unstable intermediates like diazonium salts.[2][10]
While traditional methods like the Sandmeyer reaction remain valuable tools in the synthetic chemist's arsenal, the scalability, efficiency, and enhanced safety profile of continuous flow synthesis position it as the superior choice for the modern production of key chemical intermediates. For researchers, scientists, and drug development professionals, the adoption of flow chemistry represents a significant step towards more sustainable, efficient, and safer chemical manufacturing.
References
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved February 24, 2026, from [Link]
-
Li, P., & Wang, K. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
Li, P., & Wang, K. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. Retrieved February 24, 2026, from [Link]
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved February 24, 2026, from [Link]
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Semantic Scholar. (n.d.). Nitration and flow chemistry. Retrieved February 24, 2026, from [Link]
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Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved February 24, 2026, from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 24, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved February 24, 2026, from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 24, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
